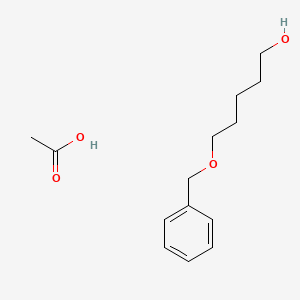

Acetic acid;5-phenylmethoxypentan-1-ol

Descripción

Acetic acid;5-phenylmethoxypentan-1-ol is a hybrid compound combining acetic acid (a short-chain carboxylic acid) and 5-phenylmethoxypentan-1-ol (a primary alcohol with a phenylmethoxy substituent). Its structural analogs, however, are well-documented in pharmaceutical and biochemical contexts .

Propiedades

Número CAS |

566197-47-5 |

|---|---|

Fórmula molecular |

C14H22O4 |

Peso molecular |

254.32 g/mol |

Nombre IUPAC |

acetic acid;5-phenylmethoxypentan-1-ol |

InChI |

InChI=1S/C12H18O2.C2H4O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12;1-2(3)4/h1,3-4,7-8,13H,2,5-6,9-11H2;1H3,(H,3,4) |

Clave InChI |

KTVCDVYNBJGMHU-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.C1=CC=C(C=C1)COCCCCCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-phenylmethoxypentan-1-ol typically involves the reaction of 5-phenylmethoxypentan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process.

Industrial Production Methods

On an industrial scale, the production of acetic acid;5-phenylmethoxypentan-1-ol may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid;5-phenylmethoxypentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pentanol moiety can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The phenylmethoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenylmethoxy derivatives.

Aplicaciones Científicas De Investigación

Acetic acid;5-phenylmethoxypentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of acetic acid;5-phenylmethoxypentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison

*Inferred from acetic acid’s known antimicrobial effects .

Metabolic and Biochemical Interactions

Acetic Acid Derivatives

Acetic acid is a critical metabolite in microbial fermentation, particularly in Acetobacter species, where it is produced via pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) . Overexpression of PQQ-ADH enhances ethanol oxidation to acetic acid but may downregulate tricarboxylic acid (TCA) cycle enzymes like aconitase, reducing microbial growth rates .

Alcohol Derivatives with Aromatic Substituents

- 5-Phenylmethoxypentan-1-ol : The phenylmethoxy group increases hydrophobicity, likely reducing water solubility compared to acetic acid. This property may enhance membrane permeability in biological systems.

- 5-(Diethylamino)pentan-1-ol: The diethylamino group introduces basicity, improving solubility in polar solvents.

Stress Response and Tolerance Mechanisms

Studies on Acetobacter aceti and Gluconobacter oxydans reveal that acetic acid stress upregulates proteins like glutamine synthetase (neutralizes intracellular pH) and chaperonins (assist protein folding) . Compounds like acetic acid;5-phenylmethoxypentan-1-ol may induce similar stress pathways due to the acetic acid moiety. However, the phenylmethoxy alcohol component could exacerbate oxidative stress by generating reactive oxygen species (ROS), as seen in analogs with lipophilic substituents .

Table 2: Stress Response Comparisons

*Inferred from redox enzyme downregulation in alcohol-exposed bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.